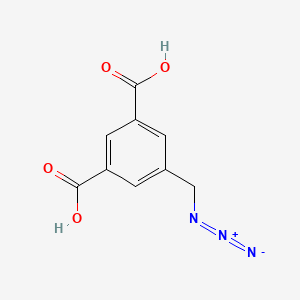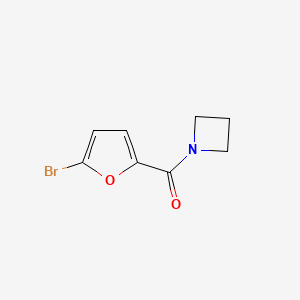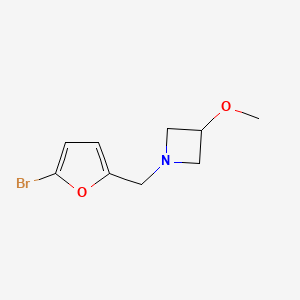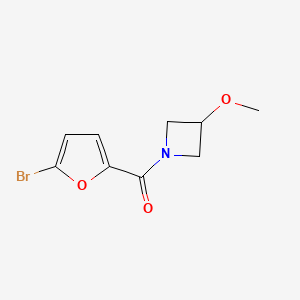![molecular formula C13H15Cl2N3 B8154895 2,4-Dichloro-7-cyclohexylmethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8154895.png)
2,4-Dichloro-7-cyclohexylmethyl-7H-pyrrolo[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-7-cyclohexylmethyl-7H-pyrrolo[2,3-d]pyrimidine: is a heterocyclic organic compound that features a pyrrolo[2,3-d]pyrimidine core with dichloro and cyclohexylmethyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-7-cyclohexylmethyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the chlorination of a pyrrolo[2,3-d]pyrimidine precursor. One common method includes the use of phosphorus oxychloride to introduce the dichloro groups, followed by the addition of a cyclohexylmethyl group through a nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrrolo[2,3-d]pyrimidine ring.
Coupling Reactions: It can also undergo coupling reactions, such as Suzuki coupling, to form more complex structures.
Common Reagents and Conditions:
Phosphorus Oxychloride: Used for chlorination.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2,4-Dichloro-7-cyclohexylmethyl-7H-pyrrolo[2,3-d]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: In biology and medicine, this compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug design and development .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-7-cyclohexylmethyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to therapeutic effects .
Comparación Con Compuestos Similares
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the cyclohexylmethyl group but shares the dichloro substitution pattern.
2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine: Contains a methyl group instead of a cyclohexylmethyl group.
Uniqueness: The presence of the cyclohexylmethyl group in 2,4-Dichloro-7-cyclohexylmethyl-7H-pyrrolo[2,3-d]pyrimidine enhances its lipophilicity and potential for hydrophobic interactions, which can be advantageous in drug design. This structural feature distinguishes it from other similar compounds and may contribute to its unique biological activity .
Propiedades
IUPAC Name |
2,4-dichloro-7-(cyclohexylmethyl)pyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2N3/c14-11-10-6-7-18(12(10)17-13(15)16-11)8-9-4-2-1-3-5-9/h6-7,9H,1-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTXGXASIDGKHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C=CC3=C2N=C(N=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,6-Dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8154832.png)
![tert-Butyl 2-Chloro-4-((2-(isopropylsulfonyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B8154833.png)






![[1-(5-Bromo-furan-2-ylmethyl)-azetidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B8154875.png)

![2,4-Dichloro-7-(tetrahydro-pyran-4-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8154896.png)
![7-Benzyl-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8154902.png)
![2,4-Dichloro-7-(3-fluoro-benzyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8154907.png)
